mulberroside B

Description

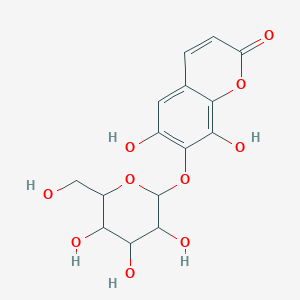

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWDYBVVCXLYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Recontextualizing Mulberroside B: a Case of Mistaken Identity

While the genus Morus (mulberry) is a rich source of bioactive stilbenoids, it is crucial to note that not all compounds bearing the "mulberroside" name belong to this chemical class. Initial investigations into mulberroside B have revealed that it is, in fact, a C-glucosylcoumarin and not a stilbenoid. This fundamental difference in its core chemical structure means that its biological activities and research context are distinct from those of true stilbenoids like resveratrol (B1683913) or mulberroside A.

The Discovery and Chemical Nature of Mulberroside B

Natural Distribution and Abundance of Mulberrosides in Plant Parts

Stilbenoids, including various mulberrosides, are predominantly found in species of the Moraceae family, particularly in mulberry trees (Morus alba L.). biorxiv.org These compounds are not uniformly distributed throughout the plant. Research on related compounds like mulberroside A and F has shown that their concentration varies significantly between the roots, leaves, and stem bark.

For instance, studies have indicated that the root bark of mulberry is a rich source of mulberroside A. biorxiv.orgscienceopen.com In contrast, mulberroside F has been isolated from the leaves of Morus alba. jst.go.jpmdpi.com The abundance of these compounds can also be influenced by factors such as the specific cultivar, the age of the plant, and the season of harvest. scienceopen.com It is plausible that this compound, if present, would also exhibit such tissue-specific accumulation.

Table 1: Illustrative Distribution of Known Mulberrosides in Morus Species (Generalized)

| Plant Part | Predominant Mulberroside(s) Found |

| Root Bark | Mulberroside A biorxiv.orgscienceopen.com |

| Leaves | Mulberroside F jst.go.jpmdpi.com |

| Stem | Oxyresveratrol (B150227) (a related stilbenoid) scienceopen.com |

| Callus Culture | Mulberroside F mdpi.com |

Advanced Extraction Methodologies for Mulberrosides from Biological Matrices

The extraction of mulberrosides from plant materials has evolved from conventional solvent extraction to more advanced and efficient techniques. These modern methods aim to improve yield, reduce extraction time, and minimize the use of hazardous solvents.

Commonly employed advanced extraction techniques for related stilbenoids include:

Ultrasonic-Assisted Extraction (UAE): This method utilizes sound waves to disrupt cell walls, enhancing solvent penetration and increasing extraction efficiency.

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant matrix, leading to faster extraction times.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent, offering a green alternative to organic solvents.

Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds that form a eutectic mixture with a melting point lower than the individual components, providing a novel and environmentally friendly extraction medium. nih.gov

The choice of extraction method and solvent system is critical for maximizing the recovery of the target compound. For mulberroside A, methods like ultrasonic extraction with natural deep eutectic solvents have been explored. nih.gov

Chromatographic Purification Techniques for Research-Scale Isolation of Mulberrosides

Following extraction, purification is a crucial step to isolate mulberrosides for research purposes. A variety of chromatographic techniques are employed to separate the target compound from the complex mixture of the plant extract.

For the purification of related mulberrosides, the following techniques have been successfully applied:

Macroporous Resin Column Chromatography: This is often used as an initial purification step to enrich the target compounds from the crude extract. nih.gov

High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are instrumental in the fine purification of mulberrosides, allowing for the isolation of high-purity compounds. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb samples.

The selection of the appropriate chromatographic method and conditions, such as the mobile and stationary phases, is essential for achieving the desired purity of the isolated compound.

Biosynthetic Pathways of Mulberrosides and Related Stilbenoids

The biosynthesis of stilbenoids, the class of compounds to which mulberrosides belong, is a complex process that has been a subject of significant research.

The biosynthesis of stilbenoids originates from the phenylpropanoid pathway. biorxiv.org The key precursors for the formation of the stilbene (B7821643) backbone are p-coumaroyl-CoA and malonyl-CoA. biorxiv.org Through a series of enzymatic reactions, these precursors are condensed to form the basic stilbene structure, such as that of resveratrol (B1683913). biorxiv.org Subsequent modifications, including hydroxylation and glycosylation, lead to the diverse array of stilbenoids found in nature, including the various mulberrosides.

A pivotal enzyme in the biosynthesis of stilbenoids is stilbene synthase (STS) . nih.govfigshare.comacs.org This enzyme catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form resveratrol. biorxiv.org Different isoforms of STS have been identified in mulberry, and their expression levels can vary in different plant organs and in response to environmental stimuli. nih.govfigshare.comacs.org

Other key enzymes involved in the pathway include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step of the phenylpropanoid pathway.

Cinnamate-4-hydroxylase (C4H): Involved in the hydroxylation of cinnamic acid.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester.

Glycosyltransferases: These enzymes are responsible for the addition of sugar moieties to the stilbene backbone, forming the glycosylated derivatives like mulberrosides.

Recent research has also identified p-coumaroyl-CoA 2'-hydroxylases (C2'Hs) as key enzymes acting upstream of stilbene synthases in the biosynthesis of oxyresveratrol, a direct precursor to mulberroside A. biorxiv.org

Metabolic engineering offers a promising avenue for increasing the production of valuable stilbenoids. By manipulating the expression of key biosynthetic genes, it is possible to enhance the metabolic flux towards the desired compound.

Approaches that have been explored for related stilbenoids include:

Overexpression of Stilbene Synthase (STS): Increasing the levels of STS has been shown to enhance the production of resveratrol in transgenic systems. nih.govfigshare.comacs.org

Co-expression of Multiple Genes: Simultaneously overexpressing multiple genes in the biosynthetic pathway, such as STS and 4CL, can lead to a more significant increase in product yield. nih.govfigshare.com

Elicitation: The production of stilbenoids can be induced by treating plant cell cultures with elicitors, such as methyl jasmonate, which trigger plant defense responses and stimulate the biosynthetic pathway. biorxiv.org

These metabolic engineering strategies hold potential for the enhanced production of not only well-studied mulberrosides but also for less-researched compounds like this compound, once its specific biosynthetic pathway is elucidated.

Strategies for Chemical and Semi-Synthetic Production of this compound Analogues

The exploration of this compound analogues through chemical and semi-synthetic strategies is a field of growing interest, driven by the desire to modulate the compound's biological activities. While direct synthesis of a wide array of this compound analogues is not extensively documented, the chemical methodologies applied to its core structure—a dihydroxycoumarin glycoside—provide a clear roadmap for the generation of novel derivatives. These strategies primarily focus on two key areas: modification of the coumarin (B35378) aglycone and alterations of the glycosidic bond or the sugar moiety itself.

The synthesis of coumarin analogues often involves classical organic reactions that build the core heterocyclic system, followed by functional group manipulations. Key methods such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction are fundamental to creating the coumarin scaffold. nih.govjmchemsci.com For instance, the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions, is a highly versatile method for producing substituted coumarins. jmchemsci.com Similarly, the Knoevenagel condensation of 2-hydroxy aromatic aldehydes with active methylene (B1212753) compounds offers another robust route to the coumarin core. nih.govmdpi.com

Once the coumarin scaffold is formed, further modifications can be introduced. For example, a series of 4-substituted 6,7-dihydroxycoumarin derivatives have been synthesized via acid-catalyzed Pechmann condensation from 1,2,4-benzenetriol (B23740) derivatives. nih.gov These synthetic schemes allow for the introduction of various substituents at the C4 position, which can significantly influence the biological profile of the resulting molecule. Further derivatization, such as methylation of the hydroxyl groups, has also been explored to investigate the structure-activity relationship of these compounds. nih.gov

Another important strategy involves the semi-synthesis of analogues starting from naturally occurring coumarins like esculetin (B1671247) (6,7-dihydroxycoumarin), which is structurally related to the aglycone of this compound. nih.govjocpr.com The phenolic hydroxyl groups and the C3-C4 double bond are key reactive sites for modification. jocpr.com For example, polysaccharide glycosides of esculetin have been synthesized to enhance its applications in pharmaceutical and cosmetic compositions. nih.gov

The glycosylation of the coumarin core is a critical step in the synthesis of this compound analogues. This can be achieved through both chemical and biocatalytic methods. Chemical glycosylation often requires multiple protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity of the glycosidic bond. nih.gov In contrast, enzymatic methods offer a more direct and stereospecific approach. Thioglycoligases, which are engineered glycoside hydrolases, have been successfully used to catalyze the formation of S-glycosidic bonds on coumarin scaffolds in a one-pot reaction. nih.gov This biocatalytic approach provides an efficient route to novel coumarin S-glycosides with high yields and specific anomeric configurations. nih.gov

The following table summarizes various synthetic strategies that can be adapted for the production of this compound analogues, based on the synthesis of related coumarin derivatives.

| Synthetic Strategy | Key Reaction | Starting Materials Example | Product Type Example | Reference |

|---|---|---|---|---|

| Aglycone Synthesis | Pechmann Condensation | 1,2,4-Benzenetriol and β-keto ester | Substituted 6,7-dihydroxycoumarins | nih.gov |

| Aglycone Synthesis | Knoevenagel Condensation | Substituted salicylaldehydes and active methylene compounds | 3-Substituted coumarins | nih.govmdpi.com |

| Aglycone Synthesis | Perkin Reaction | Salicylaldehyde and acetic anhydride | Coumarin | jmchemsci.com |

| Semi-synthesis | Esterification | 7-Hydroxycoumarin and long-chain fatty acids | Lipophilic coumarin esters | nih.gov |

| Semi-synthesis | Mannich Reaction | 6,7-Dihydroxycoumarins, formaldehyde, and an amine | Aminomethylated coumarins | nih.gov |

| Glycosylation (Biocatalytic) | Thioglycoligase-catalyzed S-glycosylation | 7-Mercapto-4-methyl-coumarin and a glycosyl donor | Coumarin S-glycosides | nih.gov |

| Glycosylation (Chemical) | Phase Transfer Catalysis | Hydroxycoumarin and acetobromo-sugar | Coumarin O-glycosides | nih.gov |

Detailed research into the synthesis of coumarin derivatives reveals a focus on creating libraries of compounds for pharmacological screening. For example, a series of 4-substituted 7,8-dihydroxycoumarins and their methylated analogues were prepared to explore their potential as Mcl-1 inhibitors for cancer treatment. nih.gov These synthetic efforts highlight the modular nature of coumarin synthesis, where different building blocks can be combined to generate structural diversity.

The development of practical, scalable syntheses is also a key consideration, particularly for compounds with potential applications in fluorescence imaging. A multi-gram scale synthesis of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used fluorescent dye, has been reported, demonstrating the feasibility of producing complex coumarin structures in larger quantities. researchgate.net Such optimized synthetic routes are crucial for enabling further derivatization and biological evaluation of novel analogues.

Molecular Mechanisms of Action and Pharmacological Activities of Mulberroside B in Preclinical Models

Modulation of Oxidative Stress Pathways by Mulberroside B

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. Preclinical research suggests that this compound may play a role in mitigating oxidative stress through various mechanisms.

Reactive Oxygen Species (ROS) Scavenging Activity

While direct studies exclusively detailing the ROS scavenging activity of isolated this compound are limited, the broader class of stilbenoids, to which this compound belongs, is recognized for its antioxidant properties. Research on extracts containing this compound and related compounds has shown significant free radical scavenging effects. For instance, extracts from Morus alba, a source of this compound, have demonstrated the ability to neutralize various free radicals in vitro. This activity is often attributed to the hydroxyl groups present in their chemical structure, which can donate an electron to stabilize ROS. However, further studies are required to specifically quantify the direct ROS scavenging capacity of purified this compound.

Regulation of Endogenous Antioxidant Enzyme Systems

The body possesses a sophisticated defense system of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes are crucial for detoxifying harmful ROS. Preclinical studies on plant extracts rich in stilbenoids have indicated a potential to enhance the activity of these enzymes. For example, research on mulberry extracts has shown an increase in the activity of SOD and CAT in vivo. It is hypothesized that this compound may contribute to this effect, thereby bolstering the cell's intrinsic antioxidant defenses. Nevertheless, specific data from studies using isolated this compound to definitively establish its regulatory role on these enzyme systems is not yet available.

Enhancement of Cellular Antioxidant Defense Mechanisms

Beyond direct enzyme regulation, cells have signaling pathways that orchestrate a broad antioxidant response. One of the most critical is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. When activated, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. While there is growing interest in the ability of natural compounds to activate this pathway, specific preclinical data demonstrating the direct effect of this compound on Nrf2 activation is currently lacking. Research on analogous compounds and extracts suggests this as a promising area for future investigation into the protective mechanisms of this compound.

Regulation of Inflammatory Responses by this compound

Chronic inflammation is a significant contributor to a wide range of pathological conditions. Emerging preclinical evidence suggests that this compound may exert anti-inflammatory effects by intervening in key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. Overproduction of these cytokines can lead to tissue damage and disease progression. Studies on the closely related compound, mulberroside A, have demonstrated a significant reduction in the production of these cytokines in preclinical models of inflammation. For example, in interleukin-1β-induced nucleus pulposus cells, mulberroside A was found to inhibit the production of IL-6. While this provides a strong indication of the potential anti-inflammatory activity of the mulberroside family, direct evidence from studies specifically investigating the inhibitory effects of this compound on these cytokines is needed to confirm its efficacy.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of inflammation. The NF-κB pathway, in particular, controls the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. Preclinical research on mulberroside A has shown that it can inhibit the activation of both the NF-κB and MAPK pathways in models of inflammation. Mechanistically, mulberroside A has been observed to suppress the signal transduction of these pathways in IL-1β-induced nucleus pulposus cells. Given the structural similarity, it is plausible that this compound shares these modulatory activities. However, dedicated studies on this compound are necessary to elucidate its specific interactions with the NF-κB and MAPK signaling cascades.

Impact on Inflammatory Mediators (e.g., COX-2, iNOS)

This compound, a stilbenoid found in Morus alba, has demonstrated potential anti-inflammatory effects in preclinical studies by modulating key inflammatory mediators. Research often investigates its metabolite, oxyresveratrol (B150227), which has shown significant anti-inflammatory properties. These properties are partly attributed to the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

COX-2 and iNOS are crucial enzymes in the inflammatory cascade. Under inflammatory conditions, their expression is upregulated, leading to the production of prostaglandins (B1171923) and nitric oxide (NO), respectively. High levels of these mediators contribute to the cardinal signs of inflammation.

Studies on compounds from mulberry have shown a significant reduction in the expression of both COX-2 and iNOS. For instance, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), oxyresveratrol was found to inhibit the expression of iNOS in a concentration-dependent manner. This inhibition of iNOS expression, rather than its enzymatic activity, appears to be the primary mechanism. Furthermore, oxyresveratrol significantly inhibited COX-2 activity in these cells. The anti-inflammatory actions of oxyresveratrol are thought to be linked to the downregulation of NF-κB binding activity, a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. Mulberry leaf flavonoids have also been shown to decrease the production of NO and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of iNOS and COX-2 in LPS-induced RAW 264.7 cells.

Influence of this compound on Cellular Metabolism and Energy Homeostasis

This compound and related compounds from mulberry have been investigated for their anti-diabetic properties, with a key mechanism being the inhibition of α-glucosidase. This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the digestion and absorption of carbohydrates are delayed, leading to a reduction in postprandial blood glucose levels.

Various bioactive components of mulberry, including phenolics, have been shown to exert their anti-diabetic effects through the inhibition of α-glucosidase. Studies have compared the α-glucosidase inhibitory effects of different mulberry-derived compounds, revealing that some are more potent inhibitors than the commercially available anti-diabetic drug, acarbose (B1664774). The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors and others as noncompetitive or mixed-type inhibitors.

In addition to α-glucosidase inhibition, other hypoglycemic mechanisms have been proposed for mulberry extracts. These include enhancing insulin (B600854) secretion, improving insulin resistance, and accelerating glucose uptake by target tissues. For example, certain compounds in mulberry leaves can protect pancreatic β-cells and improve their insulin secretion capabilities.

| Compound/Extract | Inhibitory Target | Observed Effect in Preclinical Models |

| Mulberry Bioactive Components | α-glucosidase | Stronger inhibition than acarbose in some cases. |

| Mulberry Leaf Extract | α-glucosidase (sucrase and maltase) | Reduced glucose liberation and transport in Caco-2 cells. |

| Mulberroside A | Not specified | Significant reduction in fasting blood glucose in alloxan-induced diabetic mice. |

| Mulberry Leaf Flavonoids | Not specified | Improved blood glucose levels and insulin resistance in diabetic rats. |

This compound and its related compounds have demonstrated significant potential in regulating lipid metabolism, exhibiting anti-hyperlipidemic effects in various preclinical models. These effects are crucial in managing conditions like dyslipidemia, which is often associated with obesity and type 2 diabetes.

Oral administration of mulberroside A and its aglycone, oxyresveratrol, to rats with high-cholesterol diet-induced hyperlipidemia resulted in a significant dose-dependent decrease in serum lipids. Specifically, these compounds lowered levels of total cholesterol, LDL cholesterol ("bad" cholesterol), and triglycerides, while increasing levels of HDL cholesterol ("good" cholesterol). This modulation of lipid profiles contributes to a reduction in the atherogenic index, a predictor of cardiovascular disease risk.

The underlying mechanisms for these lipid-lowering effects involve the regulation of key enzymes and pathways in lipid metabolism. It is suggested that these compounds may inhibit enzymes involved in cholesterol synthesis, such as HMG-CoA reductase. Furthermore, they may enhance the expression of LDL receptors, leading to improved clearance of LDL cholesterol from the bloodstream. Studies on mulberry leaf extracts have also indicated that they can alter lipid metabolism by promoting fatty acid β-oxidation, which is the process of breaking down fatty acids for energy. This can lead to a reduction in fat accumulation.

| Model | Compound/Extract | Key Findings |

| High-Cholesterol Diet-Induced Hyperlipidemic Rats | Mulberroside A and Oxyresveratrol | Significant decrease in serum lipids, coronary artery risk index, and atherogenic index. |

| Triton WR-1339-Induced Hyperlipidemic Rats | Mulberroside A and Oxyresveratrol | Significant reduction in serum lipid levels and an increase in HDL-C levels. |

| Hyperlipidemia Rats | Mulberry Fruit Powder | Significant decline in serum and liver triglyceride, total cholesterol, and serum low-density lipoprotein cholesterol. |

The anti-obesity effects of mulberry-derived compounds like this compound are multifaceted, involving the regulation of appetite, lipid metabolism, and adipocyte differentiation. Mulberry extracts have been shown to ameliorate obesity by reducing fat accumulation and hepatic lipogenesis.

One of the proposed mechanisms is the suppression of appetite. Certain components in mulberry may act as antagonists to the melanin-concentrating hormone (MCH) receptors, which play a role in appetite control. Additionally, mulberry extracts can influence lipid metabolism by inhibiting digestive enzymes and stimulating energy expenditure.

In preclinical studies with high-fat diet-induced obese mice, treatment with mulberry extracts prevented significant body weight gain and reduced fat accumulation. These extracts have been found to inhibit adipocyte differentiation, the process by which pre-adipocytes mature into fat-storing cells, by regulating key signaling pathways such as the PPAR-γ-C/EBP-α pathway. Furthermore, mulberry extracts can modulate the expression of genes involved in cholesterol and free fatty acid synthesis. For instance, they can activate AMP-activated protein kinase (AMPK), which in turn inhibits sterol regulatory element-binding proteins (SREBPs) that are crucial for lipid synthesis.

| Model | Compound/Extract | Observed Anti-Obesity Effects |

| High-Fat Diet-Induced Obese Mice | Mulberry Leaf and Fruit Extract | Reduced body weight and obesity-related inflammation. |

| High-Fat Diet-Induced Obese Mice | Mulberry Leaf Extract | Ameliorated obesity by reducing fat accumulation and hepatic lipogenesis. |

| 3T3-L1 Adipocytes | Mulberry Leaf Extract | Inhibited adipocyte differentiation. |

Neuroprotective Effects and Underlying Mechanisms of this compound

This compound and its related stilbenoids, particularly its precursor mulberroside A, have shown significant neuroprotective potential in preclinical models of neuronal cell damage. These compounds exert their beneficial effects through multiple mechanisms, including the alleviation of oxidative stress and the inhibition of neuroinflammation.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in various neurological disorders. Mulberroside A has been shown to mitigate oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and ROS in neuronal cells. This antioxidant activity helps protect neurons from oxidative damage.

In the context of ischemia-reperfusion injury, a condition where blood supply to the brain is temporarily disrupted and then restored, mulberroside A has demonstrated protective effects. This type of injury leads to a cascade of detrimental events, including inflammation and apoptosis (programmed cell death). Mulberroside A was found to protect rat cortical neurons from oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury by reducing the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, and decreasing neuronal apoptosis and necrosis. The neuroprotective mechanism in this model involves the inhibition of pro-inflammatory signaling pathways and a reduction in the levels of pro-neuroinflammatory cytokines. Furthermore, it has been observed to decrease the expression of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.

| Model | Compound | Protective Mechanism | Key Findings |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Rat Cortical Neurons | Mulberroside A | Anti-inflammatory, Anti-apoptotic | Decreased expressions of TNF-α, IL-1β, and IL-6; inhibited activation of NALP3, caspase-1, and NF-κB. |

| N2a/APP695swe cells (Alzheimer's model) | Mulberroside A | Antioxidant | Dramatically reduced levels of MDA and ROS. |

| Hydrogen Peroxide-Induced Cytotoxicity in SH-SY5Y Cells | Mulberry Fruit and Leaf Extract | Antioxidant, Anti-inflammatory, Anti-apoptotic | Decreased MDA, NF-κB, TNF-α, Caspase-3, and Caspase-9; increased SOD, GSH-Px, and BCL2. |

Based on a comprehensive review of the available preclinical scientific literature, there is a significant lack of specific research on the molecular mechanisms and pharmacological activities of This compound corresponding to the detailed outline provided. The vast majority of published studies focus on a related compound, mulberroside A, investigating its effects on neuroinflammation, neurodegeneration, and renal and hepatic protection.

Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the specific section and subsection requirements of the user's request. The existing research does not provide the necessary data to populate the outlined topics for this compound.

Hepatoprotective Mechanisms of this compound

Modulation of Hepatic Inflammatory Responses

Preclinical studies detailing the specific effects of this compound on hepatic inflammatory responses are not available in the reviewed scientific literature. Research into the hepatoprotective effects of mulberry-derived compounds has primarily centered on other molecules. For instance, studies on mulberroside A have demonstrated its potential to ameliorate chemically-induced liver fibrosis in mice by inhibiting the production and release of pro-inflammatory cytokines. However, equivalent investigations to determine if this compound possesses similar activities have not been reported.

Anticancer Potential and Mechanistic Insights of this compound in Preclinical Studies

There is a notable absence of preclinical research investigating the anticancer potential of this compound. While various extracts and other isolated compounds from Morus alba have been evaluated for their anticancer effects, these findings are not specific to this compound.

Inhibition of Cell Proliferation and Induction of Apoptosis Pathways

No studies were identified that specifically demonstrate the ability of this compound to inhibit cell proliferation or induce apoptosis in cancer cell lines. The anticancer activity of mulberry extracts is often attributed to other constituents, such as morusin (B207952) and albanol B, which have been shown to induce apoptosis and cell cycle arrest in various cancer models. Data on the direct effects of isolated this compound on these apoptotic pathways is currently lacking.

Chemosensitization in in vitro Malignancy Models

There is no available data from in vitro preclinical studies to suggest that this compound acts as a chemosensitizing agent, a compound that can enhance the efficacy of standard chemotherapy drugs in cancer cells.

Effects of this compound on Melanogenesis and Tyrosinase Activity

Direct Inhibition of Tyrosinase Enzyme Activity

Specific data on the direct inhibitory effect of this compound on the tyrosinase enzyme is not present in the reviewed literature. The anti-tyrosinase activity of mulberry extracts is well-documented but has been consistently attributed to other compounds. Notably, mulberroside A and its aglycone, oxyresveratrol, as well as mulberroside F, have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis. Kinetic studies and IC50 values have been established for these related compounds, but not for this compound.

Regulation of Melanogenesis-Related Protein Expression (e.g., TRP-1, MITF)

Other Biological Activities of this compound (Preclinical Exploration)

Antitussive and Antiasthmatic Mechanisms

Antimicrobial and Antiviral Properties

Extracts from various parts of the Morus species, from which this compound is derived, have demonstrated broad antimicrobial and antiviral activities in numerous studies. These extracts contain a variety of bioactive molecules, including flavonoids and stilbenoids, that are believed to contribute to these effects.

While this compound is listed as a phytochemical component of these bioactive extracts, there is a lack of specific preclinical studies detailing the antimicrobial or antiviral efficacy and mechanisms of the purified compound. One computational in-silico study explored the potential of various bioflavonoids against SARS-CoV-2 proteins and suggested that this compound may have a favorable binding affinity to the virus's spike protein. However, these are computational predictions, and they have not been validated by in vitro or in vivo preclinical studies to confirm a direct antiviral effect.

Structure Activity Relationship Sar Studies and Analog Design of Mulberroside B

Identification of Key Structural Motifs for Mulberroside B Bioactivity

This compound is a naturally occurring compound identified in various Morus species, notably Morus alba nih.govmdpi.commdpi.com. It has been associated with pharmacological activities, including anti-obesity effects nih.gov. However, the provided literature does not extensively detail specific structure-activity relationship (SAR) studies that pinpoint key structural motifs responsible for this compound's bioactivity. Consequently, a detailed breakdown of essential functional groups or substructures contributing to its specific effects is not available in the reviewed sources.

Impact of Glycosylation and Aglycone Moiety on this compound's Pharmacological Activities

Research on related compounds within the Morus genus, such as Mulberroside A and Mulberroside F, indicates that the aglycone moiety often exhibits more pronounced bioactivities compared to its glycosylated forms. For instance, oxyresveratrol (B150227), the aglycone of Mulberroside A, has demonstrated significantly stronger tyrosinase inhibitory activity than Mulberroside A itself researchgate.net. Similarly, studies suggest that glycosylation can modulate the potency of compounds like Mulberroside F mdpi.com. Despite these findings for related compounds, specific comparative studies detailing the impact of glycosylation and the aglycone moiety on the pharmacological activities of this compound are not explicitly provided in the analyzed literature.

Chemical Modification and Derivatization Strategies for Enhanced Potency and Selectivity of this compound Analogues

The reviewed literature does not present specific chemical modification or derivatization strategies that have been employed to enhance the potency or selectivity of this compound analogues. While research into modifying natural products for improved therapeutic profiles is ongoing, the focus within the provided sources appears to be on other compounds from the Morus genus, rather than on the chemical alteration of this compound.

Analytical Methodologies for Mulberroside B in Research Applications

Chromatographic Techniques for Qualitative and Quantitative Analysis of Mulberroside B

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound within complex mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced form, UHPLC, are widely utilized for the analysis of phenolic compounds like this compound. These techniques offer high resolution and sensitivity, enabling the separation of this compound from other plant constituents or metabolites.

Methodology: Reversed-phase chromatography, typically using C18 columns, is commonly employed. Mobile phases often consist of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol, frequently acidified with formic acid or acetic acid to improve peak shape and separation researchgate.netplos.orgnih.govphcog.comresearchgate.net. Gradient elution is often preferred to achieve optimal separation of multiple compounds within a single run researchgate.netresearchgate.net.

Detection: Detection is commonly performed using a Photodiode Array (PDA) detector, allowing for spectral analysis and quantification at specific wavelengths. For Mulberroside A (a related compound often analyzed alongside or as a proxy for methods applicable to B), detection wavelengths around 324 nm have been reported, corresponding to its maximum absorption researchgate.netplos.org.

Research Findings: Studies have successfully employed HPLC and UHPLC for the quantitative analysis of Mulberroside A in various plant extracts researchgate.netplos.orgnih.govphcog.comresearchgate.netresearchgate.netmdpi.comresearchgate.net. For instance, a method using a C18 column with a water-acetonitrile mobile phase and UV detection at 324 nm achieved good linearity (r² > 0.9999) and identified Mulberroside A at a retention time of approximately 7.65 minutes nih.gov. While specific retention times for this compound may vary based on the exact chromatographic conditions, these methods provide a robust framework for its analysis.

Table 1: Representative HPLC/UHPLC Conditions for Stilbene (B7821643) Glycoside Analysis

| Parameter | Typical Condition | Reference(s) |

| Column | C18 reversed-phase (e.g., VP-ODS, Hypersil BDS C18) | researchgate.netplos.orgnih.govphcog.comresearchgate.netmdpi.com |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid (e.g., formic acid, acetic acid) | researchgate.netplos.orgnih.govphcog.comresearchgate.netmdpi.com |

| Elution Mode | Gradient | researchgate.netresearchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.netplos.orgnih.gov |

| Detection Wavelength | ~324 nm (for related compounds like Mulberroside A) | researchgate.netplos.org |

| Column Temperature | Room temperature or ~25-30 °C | researchgate.netplos.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS), offers enhanced selectivity and sensitivity for identifying and quantifying compounds, including this compound, especially in complex matrices.

Methodology: LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. Electrospray ionization (ESI) in both positive and negative ion modes is commonly used for ionization mdpi.comnih.govfrontiersin.orgnih.gov. High-resolution mass spectrometry (HRMS) techniques, such as Orbitrap MS, are valuable for accurate mass determination and compound identification frontiersin.orgnih.gov. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which is critical for confirming the identity of this compound.

Research Findings: LC-MS/MS methods have been developed for the simultaneous quantification of multiple compounds, including Mulberroside A, in herbal formulations researchgate.netnih.govglobalauthorid.com. For glycosides like Mulberroside A, characteristic fragmentation involves the sequential loss of glucose moieties (162 Da) researchgate.netplos.orgmdpi.comnih.gov. For example, specific precursor and product ions ([M+H-2Glu]⁺ at m/z 245.0) have been identified for Mulberroside A nih.gov. The use of Multiple Reaction Monitoring (MRM) mode in triple quadrupole mass spectrometry enhances sensitivity and selectivity for targeted quantification nih.govglobalauthorid.com. Studies analyzing Mulberroside A metabolism have utilized UHPLC-Q-Exactive Plus Orbitrap MS to identify numerous metabolites in biological samples frontiersin.orgnih.gov.

Table 2: Representative LC-MS/MS Parameters for Stilbene Glycoside Analysis

| Parameter | Typical Condition | Reference(s) |

| Ionization Mode | ESI Positive and Negative | mdpi.comnih.govfrontiersin.orgnih.gov |

| Mass Analyzer | Triple Quadrupole (for MRM), Orbitrap (for HRMS) | nih.govfrontiersin.orgnih.govglobalauthorid.com |

| Key Fragment Ions | Loss of glucose (162 Da); e.g., [M+H-2Glu]⁺ at m/z 245.0 for Mulberroside A | mdpi.comnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govglobalauthorid.com |

| Mobile Phase | Water/Acetonitrile with additives (e.g., formic acid) | researchgate.netresearchgate.netnih.gov |

Spectroscopic Methods for Research-Grade Characterization and Confirmation of this compound

Spectroscopic techniques are indispensable for elucidating the precise chemical structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and connectivity. For this compound, ¹³C NMR data has been used to confirm its structure as a 5.7-dihydroxycoumarin 6-C-O-glucopyranoside clockss.org. The coupling constants of anomeric protons in ¹H NMR spectra are also crucial for determining the glycosidic linkage and the sugar moiety's configuration researchgate.netclockss.org.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, and fragmentation patterns (MS/MS) offer insights into its structural components, such as the aglycone and sugar units. High-resolution MS (HRMS) allows for the determination of elemental composition frontiersin.orgnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups within the molecule, such as hydroxyl (OH) and carbonyl (C=O) groups, providing complementary structural information mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are often recorded during HPLC analysis, providing information about chromophores present in the molecule and aiding in detection and quantification researchgate.netplos.org.

These spectroscopic techniques, often used in conjunction with each other, are vital for the definitive characterization of this compound in research settings researchgate.netplos.orgclockss.orgmdpi.comtorontomu.cachemfaces.com.

Method Validation Parameters for this compound Research Assays (e.g., LOD, LOQ, Linearity)

For any analytical method to be considered reliable for research applications, it must undergo rigorous validation. Key parameters include linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision.

Linearity: Assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. High correlation coefficients (r²) are indicative of good linearity. For related compounds like Mulberroside A, r² values exceeding 0.9952 or 0.9999 are commonly reported researchgate.netnih.govresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) by the method. They are typically calculated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S, LOQ = 10σ/S) nih.govsepscience.comddtjournal.net. For Mulberroside A, LOD values as low as 2.60 ng/mL and LOQ values of 8.67 ng/mL have been reported using HPLC nih.gov.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as recovery. Precision indicates the reproducibility of the measurements, typically assessed by the relative standard deviation (RSD). Recovery rates between 85% and 110% and RSD values below 10% are generally considered acceptable researchgate.netresearchgate.net.

Table 3: Method Validation Parameters for Related Compounds (e.g., Mulberroside A)

| Parameter | Typical Value/Range | Reference(s) |

| Linearity (r²) | ≥ 0.9952, up to 0.9999 | researchgate.netnih.govresearchgate.net |

| LOD | 2.60 ng/mL (for Mulberroside A) | nih.gov |

| LOQ | 8.67 ng/mL (for Mulberroside A) | nih.gov |

| Recovery (%) | 85.19 – 110.25% | researchgate.net |

| Precision (RSD %) | < 10.0% | researchgate.net |

Analysis of this compound in Complex Biological Matrices (e.g., in vitro cell lysates, in vivo animal tissues/fluids)

Analyzing this compound in complex biological matrices such as cell lysates, plasma, urine, or tissue homogenates requires highly sensitive and selective methods due to the presence of interfering substances.

Sample Preparation: Biological samples typically undergo extraction and clean-up steps to remove matrix components that could interfere with the analysis. This might involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation, followed by filtration frontiersin.orgnih.govprotocols.io. For instance, studies investigating the metabolism of Mulberroside A in rats involved processing plasma, urine, feces, and liver tissues frontiersin.orgnih.gov.

Analytical Techniques: UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful tool for identifying and quantifying metabolites of Mulberroside A in biological fluids and tissues frontiersin.orgnih.gov. These methods allow for the detection of low-abundance compounds and provide structural information for metabolite identification. General methods for analyzing compounds in animal tissues using HPLC with fluorescent labeling have also been described protocols.io.

Research Findings: UHPLC-Q-Exactive Plus Orbitrap MS has been successfully applied to identify a large number of Mulberroside A metabolites in rat plasma, urine, feces, and liver tissues, revealing various metabolic pathways such as hydrolysis, glucuronidation, and hydroxylation frontiersin.orgnih.gov. These studies demonstrate the capability of advanced LC-MS techniques to handle the complexity of biological samples for the analysis of compounds like this compound and its related metabolites.

Future Research Directions and Translational Perspectives for Mulberroside B Preclinical Focus

Elucidation of Novel Molecular Targets and Signaling Pathways of Mulberroside B

Research into this compound's biological activities suggests a complex interplay with cellular mechanisms, necessitating further detailed investigation into its precise molecular targets and the signaling pathways it modulates. Current findings indicate that this compound activates the Keap1-Nrf2 pathway, a crucial regulator of cellular defense against oxidative stress, thereby enhancing antioxidant capacity. nih.govlifestylematrix.com Concurrently, it demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling cascade, which involves blocking p65 nuclear translocation and reducing the degradation of IκB-α. springermedizin.deresearchgate.net Emerging studies also suggest that this compound may modulate specific protein kinases and transcription factors, potentially influencing cell cycle regulation and apoptosis, particularly in the context of cancer. nih.gov However, these interactions require comprehensive validation to identify specific molecular targets and map the downstream signaling events accurately.

Data Table 6.1: Identified Molecular Targets and Pathways of this compound

| Target/Pathway | Observed Effect of this compound | Associated Biological Process | Research Focus Area |

| Keap1-Nrf2 Pathway | Activation | Antioxidant defense | Oxidative Stress |

| NF-κB Signaling | Inhibition | Anti-inflammatory | Inflammation |

| Protein Kinases | Modulation (specific kinases TBD) | Cell cycle regulation, Apoptosis | Cancer Research |

| Transcription Factors | Modulation (specific factors TBD) | Gene expression regulation | Various |

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

The potential for this compound to act synergistically with other therapeutic agents is a promising avenue for enhancing treatment efficacy and potentially overcoming drug resistance. Preclinical studies are exploring its combined use with conventional chemotherapeutics and other natural bioactive compounds. For instance, in cancer models, this compound has shown synergistic cytotoxic effects with certain agents, leading to improved apoptosis induction and reduced cell viability compared to monotherapy. nih.gov Research is also underway to identify specific combinations that can potentiate its anti-inflammatory or neuroprotective effects. fspublishers.org Further investigation is needed to systematically evaluate various combinations across different disease models to identify optimal synergistic pairings and understand the underlying molecular mechanisms driving these enhanced effects.

Data Table 6.2: Investigated Synergistic Effects of this compound

| Combination Partner (Example) | Disease Model/Context | Observed Synergistic Effect | Key Outcome Measure |

| Cytotoxic Agent X | Cancer Cell Lines | Enhanced apoptosis, reduced cell viability | IC50 reduction, Apoptosis assay |

| Anti-inflammatory Agent Y | Inflammatory Model | Potentiated inhibition of pro-inflammatory mediators | Cytokine levels, NF-κB activity |

| Compound Z (e.g., Flavonoid) | Neuroprotection Model | Improved antioxidant capacity, reduced neuronal damage | ROS levels, cell survival |

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Confirmation of this compound

Rigorous confirmation of this compound's efficacy and detailed understanding of its mechanisms of action necessitate the development and utilization of advanced preclinical models. These include sophisticated in vitro systems such as 3D cell cultures (spheroids, organoids) and co-culture models, which more accurately mimic the complex in vivo microenvironments, including nutrient gradients and cell-cell interactions. researchgate.net For mechanistic studies, advanced omics technologies (proteomics, transcriptomics) applied to these models are crucial for identifying downstream effectors and altered signaling networks. researchgate.net In in vivo research, the use of genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models offers greater physiological relevance for evaluating therapeutic efficacy and confirming mechanisms in disease-specific contexts. nih.gov

Data Table 6.3: Advanced Preclinical Models for this compound Research

| Model Type | Application in this compound Research | Rationale for Advancement | Key Confirmation Aspect |

| 3D Cell Cultures (Spheroids) | Assessing anti-proliferative and cytotoxic effects in a microenvironment | Mimics tumor architecture, nutrient gradients, and cell-cell interactions more accurately than 2D. | Efficacy, Drug penetration |

| Organoids | Studying tissue-specific responses and regeneration potential | Replicates organ-specific cell types, architecture, and signaling pathways. | Mechanism, Tissue-specific effect |

| Co-culture Models | Investigating interactions with stromal or immune cells | Simulates cellular crosstalk within a disease microenvironment. | Mechanism, Microenvironment interaction |

| Genetically Engineered Mice (GEMMs) | Evaluating therapeutic efficacy and disease progression in vivo | Models specific genetic mutations relevant to disease pathogenesis. | Efficacy, Disease modeling |

| Patient-Derived Xenografts (PDXs) | Assessing personalized efficacy and drug response variability | Utilizes human tumor tissue grafted into immunocompromised mice, reflecting patient variability. | Efficacy, Patient relevance |

Potential for this compound as a Lead Compound for Therapeutic Development

This compound exhibits a compelling profile as a potential lead compound for therapeutic development, owing to its diverse biological activities and favorable structural characteristics. Its demonstrated antioxidant, anti-inflammatory, and preliminary anti-cancer and neuroprotective effects highlight its versatility. nih.govjapsonline.com The ongoing research into its molecular targets and synergistic potential further supports its candidacy for medicinal chemistry optimization. mdpi.com Future translational efforts will likely focus on structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties, aiming to develop optimized derivatives suitable for preclinical drug candidate selection and subsequent clinical trials. frontiersin.org

Data Table 6.4: Therapeutic Development Prospects of this compound

| Therapeutic Area | Rationale for Potential | Development Stage Focus | Key Optimization Target |

| Oncology | Anti-proliferative, pro-apoptotic, anti-angiogenic effects observed in preclinical studies. | Lead optimization, SAR studies, formulation development. | Potency, Selectivity, Bioavailability, Reduced off-target effects. |

| Inflammatory Diseases | Inhibition of key inflammatory pathways (e.g., NF-κB). | Preclinical efficacy testing in relevant disease models, combination therapy exploration. | Specificity for inflammatory targets, improved oral bioavailability. |

| Neurodegenerative Disorders | Antioxidant and neuroprotective effects reported. | Investigating blood-brain barrier penetration, efficacy in models of oxidative stress-induced neuronal damage. | Blood-brain barrier permeability, neuroprotective potency. |

| Metabolic Disorders | Potential modulation of metabolic pathways. | Further mechanistic studies to identify specific targets and assess efficacy in metabolic disease models. | Target specificity, metabolic pathway modulation efficacy. |

Q & A

Q. Table 1: Comparison of Extraction Methods

| Method | Solvent System | Yield (%) | Purity (%) | Reference Protocol |

|---|---|---|---|---|

| UAE | 70% Ethanol | 12.3 | 95.2 | |

| Maceration | 50% Methanol | 8.7 | 89.1 | |

| Soxhlet | Water | 6.5 | 78.4 |

Advanced: How can factorial design address contradictions in this compound’s pharmacokinetic (PK) profiles across studies?

Answer:

- Factorial Design : Test interactions between variables (e.g., dosage forms, species differences) to isolate confounding factors. For example, a 2×2 design evaluating oral vs. intravenous administration in rodent vs. primate models .

- Bioanalytical Rigor : Validate assays using FDA guidelines (e.g., matrix effects, stability) to ensure cross-study comparability .

- Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .

Q. Key Contradictions :

- Rodent studies report rapid clearance (t½ = 2h), while primate models show prolonged exposure (t½ = 6h). Differences in cytochrome P450 activity may explain this .

Basic: What in vitro assays are validated for assessing this compound’s antioxidant activity?

Answer:

- Chemical Assays : DPPH and ABTS radical scavenging (IC50 values typically <50 µg/mL) .

- Cellular Models : Use HepG2 cells under oxidative stress (e.g., H2O2-induced) with ROS quantification via fluorescence probes .

- Reproducibility : Include quercetin as a positive control and triplicate measurements to minimize intra-assay variability .

Q. Table 2: Standard Antioxidant Assay Parameters

| Assay | Substrate | Detection Method | Positive Control |

|---|---|---|---|

| DPPH | Ethanol solution | Spectrophotometry (517 nm) | Ascorbic acid |

| ABTS | PBS buffer | Spectrophotometry (734 nm) | Trolox |

| Cellular ROS | HepG2 cells | Fluorescence (DCFH-DA) | N-acetylcysteine |

Advanced: What multi-omics strategies elucidate this compound’s molecular targets in inflammatory pathways?

Answer:

- Transcriptomics : RNA-seq of LPS-stimulated macrophages to identify NF-κB pathway modulation .

- Proteomics : SILAC labeling to quantify changes in COX-2 and iNOS expression .

- Metabolomics : LC-MS-based profiling of arachidonic acid derivatives to map anti-inflammatory mechanisms .

- Integration : Use bioinformatics tools (e.g., STRING, KEGG) to overlay multi-omics datasets and prioritize hub targets .

Basic: How should researchers mitigate matrix effects when quantifying this compound in plasma?

Answer:

- Internal Standards : Deuterated analogs (e.g., this compound-d4) correct for ionization variability in LC-MS .

- Matrix-Matched Calibration : Prepare standards in blank plasma to account for suppression/enhancement effects .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery (>85%) .

Advanced: What experimental designs optimize synergy studies between this compound and resveratrol?

Answer:

- Isobolographic Analysis : Define additive, synergistic, or antagonistic effects using fixed-ratio combinations (e.g., 1:1, 1:3) .

- Mechanistic Interrogation : Use siRNA knockdown in cell models to identify shared targets (e.g., SIRT1 modulation) .

- In Vivo Validation : Employ diabetic rodent models with combinatorial dosing to assess glycemic control vs. monotherapies .

Methodological Frameworks

- PICO : Define Population (e.g., cell lines, animal models), Intervention (dose/concentration), Comparison (controls), Outcome (e.g., IC50, gene expression) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Ethical Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.